molecular formula C22H17Cl2N3O2S B1670557 Diflapolin CAS No. 724453-98-9

Diflapolin

Cat. No. B1670557
CAS RN: 724453-98-9
M. Wt: 458.4 g/mol
InChI Key: FGXLEECGXSDIMM-UHFFFAOYSA-N
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Description

Diflapolin is a compound with the CAS Number 724453-98-9 . It is also known by the synonyms N-[4-(2-Benzothiazolylmethoxy)-2-methylphenyl]-N′-(3,4-dichlorophenyl)-urea and N-[4-(Benzothiazol-2-ylmethoxy)-2-methylphenyl]-N′-(3,4-dichlorophenyl)urea .


Synthesis Analysis

A series of derivatives of the potent dual soluble epoxide hydrolase (sEH)/5-lipoxygenase-activating protein (FLAP) inhibitor this compound was designed, synthesized, and characterized by 1H NMR, 13C NMR, and elemental analysis . These novel compounds were biologically evaluated for their inhibitory activity against sEH and FLAP . Even small modifications on the lead compound this compound markedly influence the inhibitory potential, especially on FLAP, suggesting very narrow structure-activity relationships .


Molecular Structure Analysis

The empirical formula of this compound is C22H17Cl2N3O2S and its molecular weight is 458.36 g/mol .


Chemical Reactions Analysis

This compound is a bioavailable, highly potent, and highly selective dual FLAP/sEH inhibitor that suppresses leukotriene formation and increases epoxyeicosatrienoic acids levels .


Physical And Chemical Properties Analysis

This compound is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Biological Evaluation

Diflapolin, a potent dual soluble epoxide hydrolase (sEH)/5-lipoxygenase-activating protein (FLAP) inhibitor, has been extensively studied for its synthesis and biological evaluation. Research led by Vieider et al. (2018) focused on designing, synthesizing, and characterizing a series of this compound analogues. These compounds were evaluated for their inhibitory activity against sEH and FLAP, and molecular modeling tools were applied to analyze structure–activity relationships (SAR) for both targets. The study revealed that even minor modifications on this compound significantly influence its inhibitory potential, particularly on FLAP, indicating very narrow SAR (Vieider et al., 2018).

Benzimidazole Subunit Integration

Furthering the study on this compound derivatives, Vieider et al. (2022) integrated a benzimidazole subunit into the this compound structure. These novel compounds were synthesized and characterized, with their inhibitory activity against sEH and FLAP evaluated. The study also employed molecular modeling to analyze SAR and predict solubility and gastrointestinal absorption. This research identified promising dual inhibitors, offering insights into the development of more effective this compound derivatives (Vieider et al., 2022).

Pharmacological Profile and In Vivo Efficiency

This compound's pharmacological profile and in vivo efficiency have been demonstrated, particularly in inflammation-related diseases. Garscha et al. (2017) presented an in-depth analysis of this compound's in vivo pharmacological profile and efficiency. The study highlighted this compound's capability to inhibit 5-LOX product formation and suppress the activity of isolated sEH. Importantly, the research also underlined this compound's specificity for its target enzymes, setting the stage for its potential use in treating inflammation-related diseases (Garscha et al., 2017)

Mechanism of Action

Target of Action

Diflapolin is a dual inhibitor that primarily targets two proteins: the 5-lipoxygenase-activating protein (FLAP) and the soluble epoxide hydrolase (sEH) . FLAP facilitates the conversion of arachidonic acid (AA) by 5-lipoxygenase (5-LOX) to pro-inflammatory leukotrienes (LTs), while sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs) .

Mode of Action

This compound interacts with its targets by inhibiting their activities. It inhibits 5-LOX product formation in intact human monocytes and neutrophils, and suppresses the activity of isolated sEH . It fails to inhibit isolated 5-LOX, blocks 5-LOX product formation in cells only when 5-LOX/FLAP is co-expressed, loses potency in intact cells when exogenous AA is supplied, and prevents 5-LOX/FLAP complex assembly in leukocytes .

Biochemical Pathways

This compound affects the arachidonic acid (AA) cascade, a central pathway in the biosynthesis of lipid mediators with both pro-inflammatory and anti-inflammatory properties . By inhibiting FLAP and sEH, this compound disrupts the conversion of AA to pro-inflammatory leukotrienes and the degradation of anti-inflammatory EETs .

Pharmacokinetics

Its ability to inhibit 5-lox product formation in human monocytes and neutrophils, as well as its activity in the zymosan-induced mouse peritonitis model, suggest that it is bioavailable and can exert its effects in vivo .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cysteinyl-LTs and LTB4 formation, and the suppression of neutrophil infiltration . In the zymosan-induced mouse peritonitis model, this compound impaired vascular permeability .

Action Environment

It’s worth noting that this compound’s potency in intact cells decreases when exogenous aa is supplied , suggesting that the presence of certain substances in the environment can affect its efficacy.

Future Directions

Diflapolin is a highly active dual FLAP/sEH inhibitor in vitro and in vivo with target specificity to treat inflammation-related diseases . The introduction of nitrogen, depending on the position, not only enhances solubility and FLAP antagonism but also represents a valid strategy to expand the scope of application towards inhibition of thromboxane biosynthesis .

properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-(3,4-dichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N3O2S/c1-13-10-15(29-12-21-26-19-4-2-3-5-20(19)30-21)7-9-18(13)27-22(28)25-14-6-8-16(23)17(24)11-14/h2-11H,12H2,1H3,(H2,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXLEECGXSDIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3S2)NC(=O)NC4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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